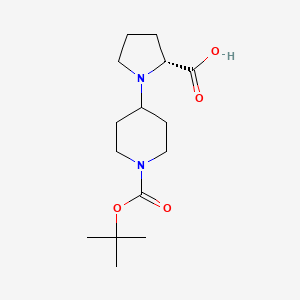

(R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Description

This compound is a piperidine derivative featuring a tert-butyl ester protective group at the 1-position and an (R)-configured pyrrolidine-2-carboxylic acid substituent at the 4-position. The stereochemistry at the pyrrolidine ring’s second carbon distinguishes it from its enantiomer (S-configuration). The tert-butyl ester enhances solubility in organic solvents, while the carboxylic acid group enables further functionalization, making it valuable in medicinal chemistry and peptide synthesis .

Properties

IUPAC Name |

(2R)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-6-11(7-10-16)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJHMMZZSDZTLY-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC[C@@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the formation of the piperidine and pyrrolidine rings followed by their functionalization. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Formation of the Pyrrolidine Ring: Similar to the piperidine ring, the pyrrolidine ring can be synthesized through cyclization reactions.

Functionalization: The carboxylic acid and tert-butyl ester groups are introduced through subsequent reactions, often involving carboxylation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, ®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations

Table 1: Key Structural Features of Comparable Piperidine-tert-butyl Ester Derivatives

Key Observations:

- Stereochemistry : The (R)-configuration in the main compound contrasts with its (S)-enantiomer, which may exhibit divergent biological activity due to chiral recognition in target binding .

- Functional Groups : Sulfonyl (e.g., ) and bromo-pyrazole ( ) substituents introduce electron-withdrawing properties, altering reactivity compared to the carboxylic acid in the main compound.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

*Predicted based on structural similarity to .

Key Observations:

- Solubility : The main compound’s carboxylic acid group improves aqueous solubility compared to sulfonyl or brominated analogs.

- Stability : The tert-butyl ester in all compounds is acid-labile, requiring careful handling during synthesis.

Biological Activity

(R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1822505-41-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula for (R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is C15H26N2O4. The compound features a piperidine ring linked to a pyrrolidine moiety, with carboxylic acid and tert-butyl ester functionalities that may influence its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the piperidine and pyrrolidine rings suggests potential interactions with neurotransmitter systems, which could be explored further in neuropharmacology.

Potential Biological Activities

- Antagonistic Properties : Compounds structurally related to (R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine have shown antagonistic activity against retinol binding protein 4 (RBP4), which is involved in metabolic regulation. This suggests that (R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine may also exhibit similar effects, potentially influencing lipid metabolism and insulin sensitivity .

- Kinase Inhibition : Some derivatives have been identified as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various cellular processes including metabolism and cell survival. The inhibition of GSK-3β has therapeutic implications for conditions such as bipolar disorder and Alzheimer's disease .

- Neuroprotective Effects : The compound's potential neuroprotective properties could be explored through its effects on cellular signaling pathways involved in neurodegeneration. Its structural characteristics may allow it to modulate neurotransmitter levels or receptor activities.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of (R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine derivatives:

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of (R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine:

- Metabolic Effects : Animal models demonstrated that administration of related compounds led to improved glucose tolerance and reduced body weight gain, suggesting a role in metabolic syndrome management.

- Behavioral Assessments : Behavioral studies indicated that certain derivatives could reduce hyperactivity in rodent models, providing insights into their potential use in treating attention disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.